6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
CAS No.: 450345-72-9
Cat. No.: VC4521619
Molecular Formula: C10H15N5O2
Molecular Weight: 237.263
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 450345-72-9 |
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Molecular Formula | C10H15N5O2 |
Molecular Weight | 237.263 |
IUPAC Name | 6-(2-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Standard InChI | InChI=1S/C10H15N5O2/c1-7-4-2-3-5-14(7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) |
Standard InChI Key | FTJQTRQPROZQMN-UHFFFAOYSA-N |
SMILES | CC1CCCCN1C2=NC=NC(=C2[N+](=O)[O-])N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:
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A nitro group (-NO) at position 5, which confers electrophilic reactivity and potential biological activity.
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A 2-methylpiperidine moiety at position 6, introducing steric bulk and influencing solubility profiles.
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An amine group (-NH) at position 4, enabling participation in hydrogen bonding and nucleophilic reactions .
The stereoelectronic effects of these groups are critical to the compound’s interactions in synthetic and biological systems.
Computational and Experimental Physicochemical Properties
Advanced computational models and experimental analyses reveal the following properties :
Property | Value |
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Molecular Weight | 237.26 g/mol |
XLogP3 (Partition Coefficient) | 2.0 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 1 |
Topological Polar Surface Area | 104 Ų |
These parameters suggest moderate lipophilicity and high polarity, making the compound suitable for aqueous and organic phase reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions yields the pyrimidine backbone.
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Nitration: Introduction of the nitro group at position 5 using a nitric acid-sulfuric acid mixture at 0–5°C to prevent over-nitration.
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Piperidine Substitution: Nucleophilic aromatic substitution (SAr) replaces a leaving group (e.g., chloride) at position 6 with 2-methylpiperidine in the presence of a base like potassium carbonate.
Reaction yields are optimized by controlling temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce hazardous intermediate accumulation. Key process parameters include:
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Residence Time: 30–60 minutes for nitration steps.
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Catalyst Use: Heterogeneous catalysts (e.g., zeolites) improve substitution reaction efficiency.
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Downstream Processing: Crystallization from ethanol-water mixtures achieves >98% purity, as verified by HPLC.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes regioselective substitutions. For example, the nitro group directs incoming electrophiles to the 2- and 4-positions, enabling further functionalization.
Reduction Reactions
Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine (-NH), producing 5-amino-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine. This derivative is pivotal in synthesizing polycyclic compounds for medicinal chemistry .
Cross-Coupling Reactions
Buchwald-Hartwig amination and Suzuki-Miyaura coupling introduce aryl or alkyl groups at position 2, expanding structural diversity for drug discovery.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, coupling with benzaldehyde derivatives yields Schiff bases with enhanced antitumor activity.
Materials Science
Incorporation into metal-organic frameworks (MOFs) improves gas adsorption capacities. A Cu(II)-based MOF with this ligand exhibits CO uptake of 2.8 mmol/g at 298 K, relevant for carbon capture technologies .
Analytical Chemistry
Functionalized silica gels modified with this compound selectively bind heavy metal ions (e.g., Pb and Cd), achieving >90% recovery in environmental water samples.
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